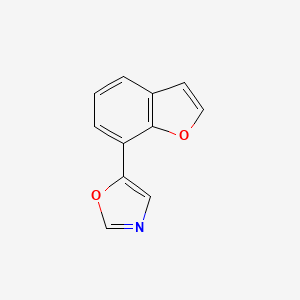

5-(1-Benzofuran-7-yl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-benzofuran-7-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-2-8-4-5-13-11(8)9(3-1)10-6-12-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUNQVAAKHZUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CN=CO3)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the 5 1 Benzofuran 7 Yl 1,3 Oxazole Core and Analogous Benzofuran Oxazole Hybrids

Strategic Retrosynthesis of 5-(1-Benzofuran-7-yl)-1,3-oxazole

Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, commercially available starting materials. The retrosynthesis of this compound can be envisioned through several key disconnections. A primary disconnection of the C-C bond between the benzofuran (B130515) and oxazole (B20620) rings suggests a coupling reaction between a 7-substituted benzofuran and a 5-substituted oxazole. Alternatively, the oxazole ring can be constructed onto a pre-formed benzofuran scaffold, or vice-versa.

A common retrosynthetic approach involves disconnecting the oxazole ring first. youtube.com This leads to precursors such as a 7-acylbenzofuran derivative and a suitable source for the remaining atoms of the oxazole ring. For instance, a 7-(α-haloketone)benzofuran could be a key intermediate, which upon reaction with an amide or a related nitrogen-containing species, would undergo cyclocondensation to form the desired oxazole ring.

Another viable strategy involves the formation of the benzofuran ring as the final key step. This would entail starting with a suitably functionalized oxazole precursor bearing substituents that can participate in an intramolecular cyclization to construct the fused benzofuran system. researchgate.net The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final hybrid molecule.

Contemporary Approaches for the Synthesis of the 1,3-Oxazole Moiety

The synthesis of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this transformation. thepharmajournal.com These can be broadly categorized into cyclocondensation reactions, metal-catalyzed processes, and other novel methodologies.

Cyclocondensation Reactions for 1,3-Oxazole Ring Formation

Cyclocondensation reactions are among the most traditional and widely used methods for constructing the oxazole nucleus. wisdomlib.org These reactions typically involve the condensation of two components, one providing the C-O-C fragment and the other providing the N=C fragment of the oxazole ring.

A classic example is the Robinson-Gabriel synthesis , which involves the cyclization of an N-acyl-α-amino ketone. youtube.com This intermediate can be prepared from an α-amino ketone and an acylating agent. Dehydration of the N-acyl-α-amino ketone, often promoted by acidic reagents like sulfuric acid or phosphorus pentoxide, yields the corresponding oxazole.

Another significant method is the Fischer oxazole synthesis , which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of an acid catalyst. thepharmajournal.com This method provides a direct route to 2,5-disubstituted oxazoles. The Bredereck reaction , involving the reaction of α-haloketones with formamide, also offers a straightforward pathway to oxazoles. thepharmajournal.com

| Reaction Name | Starting Materials | Key Features |

| Robinson-Gabriel Synthesis | N-acyl-α-amino ketone | Dehydration-cyclization |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Acid-catalyzed condensation |

| Bredereck Reaction | α-Haloketone, Formamide | Direct formation of the oxazole ring |

Metal-Catalyzed Cycloaddition and Annulation Strategies in Oxazole Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, and oxazole synthesis is no exception. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Copper-catalyzed reactions have proven particularly valuable. For instance, a copper-catalyzed oxidative annulation can be used for the synthesis of 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen. organic-chemistry.org Another approach involves a copper-catalyzed tandem oxidative cyclization of amides and ketones to yield polysubstituted oxazoles. organic-chemistry.org Ruthenium(II) porphyrin in conjunction with copper salts has also been employed to catalyze the cyclization of benzene (B151609) carboxylic acids and phenylethenes or phenylacetylenes to form 2,5-disubstituted oxazoles and oxazolines. nih.gov

Silver-catalyzed reactions have also emerged as a powerful tool. A notable example is the silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides, which provides a novel route to the oxazole ring. rsc.org Palladium catalysis is also prominent, with methods like the palladium-catalyzed coupling of N-propargylamides with aryl iodides leading to 2,5-disubstituted oxazoles. organic-chemistry.org

Novel Methodologies for Functionalized Oxazole Derivatives

Beyond traditional cyclocondensations and metal catalysis, several innovative methods for synthesizing functionalized oxazoles have been developed. A metal-free approach involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines, proceeding through a highly chemoselective C–O bond cleavage and subsequent C–N and C–O bond formation in one pot. rsc.org

Another novel strategy is the iodine-catalyzed tandem oxidative cyclization, which allows for the synthesis of 2,5-disubstituted oxazoles from a wide range of commercially available aromatic aldehydes. organic-chemistry.org Furthermore, a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. acs.org This transformation proceeds via an in situ generated acylpyridinium salt that is then trapped by isocyanoacetates. acs.org

Advanced Synthetic Routes to the Benzofuran Scaffold

The benzofuran core is a privileged structure in many natural products and pharmaceuticals. nih.gov Consequently, a plethora of synthetic methods have been developed for its construction, with intramolecular cyclization protocols being particularly prominent.

Intramolecular Cyclization Protocols for Benzofuran Construction

Intramolecular cyclization is a powerful strategy for constructing the benzofuran ring system, often involving the formation of a C-O or a C-C bond. nih.gov These reactions typically start with a phenol (B47542) derivative bearing a suitable side chain that can undergo cyclization.

One common approach is the intramolecular O-arylation of 1-(2-haloaryl)ketones. This reaction can be catalyzed by non-precious transition metals like iron and copper. acs.org For example, iron(III)-catalyzed halogenation of an aryl ring, followed by iron- or copper-catalyzed O-arylation, allows for the synthesis of various benzofuran analogues. acs.org

Another powerful technique is the intramolecular carbolithiation–cyclization of substrates like 2-bromophenyl-3-phenylprop-2-enyl ether. tandfonline.com This tandem sequence, followed by trapping the resulting lithiated intermediate with an electrophile, provides a convenient route to substituted 2,3-dihydrobenzofurans. tandfonline.com

Palladium-catalyzed reactions are also widely employed. For instance, the intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst provides access to functionalized 2-benzyl benzo[b]furans. organic-chemistry.org Furthermore, a palladium-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is an effective method for synthesizing benzofuran derivatives. nih.gov

A metal-free alternative involves the intramolecular cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents to afford 2-arylbenzofurans. organic-chemistry.org

| Catalyst/Reagent | Starting Material Type | Key Transformation |

| Iron/Copper | 1-(2-haloaryl)ketones | Intramolecular O-arylation |

| n-Butyllithium | 2-Bromophenyl-3-phenylprop-2-enyl ether | Intramolecular carbolithiation–cyclization |

| Palladium | ortho-Cinnamyl phenols / Iodophenols and alkynes | Intramolecular oxidative cyclization / Sonogashira coupling and cyclization |

| Hypervalent Iodine | ortho-Hydroxystilbenes | Oxidative cyclization |

Intermolecular Coupling Approaches to Substituted Benzofurans

The construction of the benzofuran nucleus is a critical first step. While intramolecular cyclizations are common, intermolecular approaches offer a high degree of flexibility for introducing substitution. A prevalent strategy involves the palladium-catalyzed coupling of phenols with alkynes. For instance, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an electrophilic or base-catalyzed cyclization, provides a direct route to 2,3-disubstituted benzofurans. researchgate.net A one-pot, three-component approach has been developed, reacting a 2-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions to yield highly substituted benzofurans. slideshare.net Microwave irradiation has been shown to accelerate these reactions, leading to higher yields and cleaner products. slideshare.net

Another powerful intermolecular method is the palladium-catalyzed α-arylation of ketones with o-halophenols, followed by intramolecular cyclization to form the benzofuran ring. This strategy allows for the construction of the benzofuran core from readily available starting materials.

A notable development is the use of aryldiazonium salts as arylating agents in palladium-catalyzed reactions with benzofurans, which typically results in regioselective C-2 arylation. researchgate.net This highlights the versatility of intermolecular coupling reactions in modifying the benzofuran scaffold after its initial formation.

Regioselective Functionalization of the Benzofuran Nucleus

To construct the this compound scaffold, regioselective functionalization of the benzofuran ring at the C7 position is paramount. Directing group strategies are often employed to achieve such selectivity. While C2 and C3 functionalizations of benzofuran are more common due to the intrinsic reactivity of the furan (B31954) ring, C7 functionalization presents a greater challenge. nih.gov

One effective method to achieve C7 functionalization is through halogenation. For instance, the regioselective bromination of 4-substituted indazoles at the C7 position has been successfully demonstrated, followed by Suzuki-Miyaura cross-coupling reactions. nih.gov A similar strategy can be envisioned for benzofuran, where a directing group at the C4 position could facilitate C7 halogenation. Another approach involves the tandem α-arylation and intramolecular O-arylation of 1,2,3-triiodobenzene (B3054506) with benzylketone derivatives, which regioselectively yields 7-iodinated benzofurans. beilstein-journals.org These halogenated benzofurans are key intermediates for subsequent cross-coupling reactions.

Direct C-H activation at the C7 position is a more atom-economical approach. While palladium-catalyzed C-H arylation of benzofurans often favors the C2 position, the use of specific directing groups can steer the functionalization to other positions. nih.govnsf.govresearchgate.net For example, rhodium catalysis with a Weinreb amide directing group has been used for the selective synthesis of C4-functionalized benzofurans. researchgate.net Similar strategies could potentially be adapted for C7 functionalization.

Coupling Strategies for the Benzofuran-Oxazole Linkage at C5-C7' Positions

With a suitably functionalized 7-substituted benzofuran and a 5-substituted oxazole in hand, the final and crucial step is the formation of the aryl-heteroaryl bond between C7 of the benzofuran and C5 of the oxazole.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between sp2-hybridized carbons. libretexts.orgyoutube.comresearchgate.net This reaction would typically involve the coupling of a 7-halobenzofuran with a 5-(oxazolyl)boronic acid or its ester derivative. The synthesis of 5-substituted oxazole boronic acids has been reported, making this a feasible approach. beilstein-journals.orgbeilstein-journals.org The reaction is generally catalyzed by a palladium complex and requires a base. youtube.com The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated on both coupling partners. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-bromobenzofuran-2-carboxylate | Arylboronic acid | 2-quinolinealdoxime-Pd(II) | K2CO3 | Water | 85-95 | umich.eduresearchgate.net |

| 5-(triazinyloxy)oxazole | Arylboronic acid | NiCl2(dppf) | K3PO4 | Toluene | 64-88 | beilstein-journals.org |

| Bromophenyloxazole | Phenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | DMF | 57-93 | ijpsonline.com |

This table presents examples of Suzuki couplings on benzofuran and oxazole systems, illustrating typical reaction conditions.

The Sonogashira coupling offers another robust method for creating the benzofuran-oxazole linkage. organic-chemistry.orgnih.govwikipedia.orgyoutube.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org In the context of synthesizing the target molecule, this could involve the reaction of a 7-ethynylbenzofuran with a 5-halooxazole, or a 7-halobenzofuran with a 5-ethynyloxazole. The synthesis of 5-ethynyloxazole derivatives has been documented, making them viable coupling partners. chemrxiv.orgchemrxiv.orgnih.govuni.lu

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Reference |

| Aryl halide | Terminal alkyne | Pd(PPh3)4 | CuI | Amine | Various | wikipedia.org |

| 5-trifloyl oxazole | Terminal alkyne | Pd(PPh3)4 | CuI | Et3N | DMF | ijpsonline.com |

This table showcases general conditions for Sonogashira coupling reactions involving heterocyclic compounds.

Direct C-H Functionalization Approaches

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. This approach would involve the direct coupling of an unsubstituted C-H bond on one heterocycle with a functionalized partner. For the synthesis of this compound, this could entail the direct C-H arylation of the oxazole at the C5 position with a 7-halobenzofuran, or the direct C-H arylation of the benzofuran at the C7 position with a 5-halooxazole.

While palladium-catalyzed C-H arylation of benzofurans typically occurs at the C2 position, regioselective functionalization at other positions can be achieved with appropriate directing groups or reaction conditions. nih.govnsf.govresearchgate.net For example, room temperature C-H arylation of benzofurans with aryl iodides has been reported with complete C2 regioselectivity. nih.gov Achieving C7 selectivity remains a significant challenge but is an active area of research.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient route to complex molecules. mdpi.com A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, demonstrating the potential of MCRs in constructing complex heterocyclic systems. nsf.gov

For the synthesis of the this compound scaffold, a hypothetical MCR could involve a suitably substituted phenol, an aldehyde, and an isocyanide component that would assemble the oxazole ring while simultaneously forming the benzofuran moiety or being pre-attached to a benzofuran precursor. The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, is a classic example of an MCR for oxazole formation and could potentially be adapted for this purpose. ijpsonline.com A novel three-component synthesis of 5-aminooxazoles has also been reported, which could be further functionalized. organic-chemistry.org

Comprehensive Spectroscopic and Structural Elucidation of 5 1 Benzofuran 7 Yl 1,3 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While no specific ¹H or ¹³C NMR data for 5-(1-Benzofuran-7-yl)-1,3-oxazole is available, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar benzofuran (B130515) and oxazole (B20620) derivatives. nih.govrsc.orgbeilstein-journals.org

Expected ¹H NMR Spectral Characteristics:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the benzofuran and oxazole rings.

Benzofuran Moiety: The protons on the benzene (B151609) ring of the benzofuran system would likely appear as a complex multiplet in the aromatic region (approximately δ 7.0-8.0 ppm). The specific shifts and coupling patterns would depend on the electronic effects of the oxazole substituent at the 7-position. The protons at positions 2 and 3 of the furan (B31954) ring typically resonate in the range of δ 6.5-7.5 ppm.

Oxazole Moiety: The oxazole ring contains two protons. The proton at the C2 position is expected to appear as a singlet at a downfield region (around δ 8.0-8.5 ppm) due to the influence of the adjacent oxygen and nitrogen atoms. The proton at the C4 position would also likely be a singlet, appearing slightly more upfield than the C2 proton.

Expected ¹³C NMR Spectral Characteristics:

The carbon-13 NMR spectrum would provide key information about the carbon skeleton.

Benzofuran Moiety: The carbon atoms of the benzofuran ring system would exhibit signals in the aromatic and heterocyclic regions. The quaternary carbons of the furan-benzene fusion would have distinct chemical shifts.

Oxazole Moiety: The carbon atoms of the oxazole ring are expected at characteristic downfield positions due to their heteroaromatic nature. For instance, C2 is typically found around 150-160 ppm, C4 around 120-140 ppm, and C5 (attached to the benzofuran ring) would be significantly downfield. beilstein-journals.org

A hypothetical data table for the expected NMR shifts is provided below for illustrative purposes.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Oxazole-H2 | 8.0 - 8.5 (s) | 150 - 160 |

| Oxazole-H4 | 7.5 - 8.0 (s) | 120 - 140 |

| Benzofuran Protons | 7.0 - 8.0 (m) | 110 - 155 |

| Benzofuran-C5 | - | >160 |

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

In the absence of experimental mass spectra for this compound, we can predict its behavior under mass spectrometric analysis. The molecular formula of this compound is C₁₁H₇NO₂.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

HRMS would be crucial for confirming the elemental composition. The expected exact mass can be calculated and would serve as a primary identifier.

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed. Subsequent fragmentation could involve:

Cleavage of the bond between the benzofuran and oxazole rings.

Ring opening and fragmentation of the oxazole moiety, potentially leading to the loss of CO or HCN.

Fragmentation of the benzofuran ring system.

A hypothetical fragmentation table is presented below.

| m/z Value | Possible Fragment Ion |

| [M]⁺ | C₁₁H₇NO₂⁺ |

| [M - CO]⁺ | C₁₀H₇NO⁺ |

| [M - HCN]⁺ | C₁₀H₆O₂⁺ |

| [Benzofuran]⁺ | C₈H₅O⁺ |

| [Oxazole cation]⁺ | C₃H₂NO⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Expected Infrared (IR) Spectral Characteristics:

The IR spectrum would reveal the presence of key functional groups.

C-O-C stretching from the furan and ether linkage in the benzofuran moiety would appear in the region of 1000-1300 cm⁻¹.

C=N stretching of the oxazole ring would be observed around 1600-1650 cm⁻¹. mdpi.com

C=C stretching from the aromatic and heteroaromatic rings would be present in the 1450-1600 cm⁻¹ region.

C-H stretching for the aromatic protons would be seen above 3000 cm⁻¹.

Expected Ultraviolet-Visible (UV-Vis) Spectral Characteristics:

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system formed by the fused benzofuran and oxazole rings. One would expect to see multiple absorption maxima, likely in the range of 250-350 nm, characteristic of extended aromatic systems.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. As no crystals of this compound have been reported, this analysis remains hypothetical.

If suitable crystals were obtained, X-ray diffraction would provide precise information on:

Bond lengths and angles: Confirming the geometry of the benzofuran and oxazole rings.

Planarity: Determining the degree of planarity of the entire molecule. It is expected that the benzofuran and oxazole rings would be largely coplanar to maximize π-system conjugation.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any π-π stacking or other non-covalent interactions.

For comparison, a related compound, 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, has been studied by X-ray diffraction, revealing details about its crystal packing and the dihedral angles between the rings. nih.gov Such data for the title compound would be invaluable for understanding its solid-state properties.

Pharmacological Potential and Mechanistic Insights of 5 1 Benzofuran 7 Yl 1,3 Oxazole Derivatives

Antimicrobial Activity Profile

The amalgamation of benzofuran (B130515) and oxazole (B20620) rings in a single molecular entity has been a strategy to develop potent antimicrobial agents. rsc.orgnih.gov The inherent biological activities of both individual heterocycles contribute to the broad-spectrum potential of their derivatives.

Broad-Spectrum Antibacterial Efficacy and Strain Specificity

Derivatives of benzofuran have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain newly synthesized benzofuran derivatives have shown potent activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com Studies on benzofuran derivatives containing disulfide moieties have revealed remarkable activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). One optimized compound, V40, exhibited significantly better in vitro antibacterial activity with EC50 values of 0.28, 0.56, and 10.43 μg/mL against Xoo, Xoc, and Xac, respectively, compared to standard bactericides. acs.org

Similarly, oxazole derivatives have been investigated for their antibacterial potential. Some oxazole analogues have shown potent activity not only against susceptible strains but also against multidrug-resistant and quinolone-resistant Gram-positive bacteria. The antibacterial activity of various heterocyclic compounds, including those with nitrogen moieties, has been a subject of extensive research, with some derivatives showing excellent efficacy against various bacterial strains.

It is important to note that the specific substitution patterns on the benzofuran and oxazole rings play a crucial role in determining the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected Benzofuran and Oxazole Derivatives

| Compound Class | Test Organism | Activity/Concentration | Reference |

| Benzofuran Derivatives | Enterococcus faecalis | Potent activity at 50µg/ml | cuestionesdefisioterapia.com |

| Benzofuran-disulfide Derivative (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 0.28 μg/mL | acs.org |

| Benzofuran-disulfide Derivative (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50: 0.56 μg/mL | acs.org |

| Benzofuran-disulfide Derivative (V40) | Xanthomonas axonopodis pv. citri (Xac) | EC50: 10.43 μg/mL | acs.org |

Antifungal Efficacy Against Pathogenic Strains

The antifungal potential of benzofuran derivatives is well-documented. nih.govresearchgate.net Novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus have been synthesized and evaluated for their antifungal activity, with some compounds exhibiting potent effects. nih.gov Similarly, newly synthesized benzofuran derivatives have shown significant activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com

Hybrid molecules combining benzofuran with other heterocyclic rings, such as triazoles, have also been designed and synthesized, demonstrating moderate to satisfactory antifungal activity against various pathogenic fungi. nih.gov Research on benzofuran-1,3,4-oxadiazole hybrids has also been conducted to evaluate their efficacy against wood-degrading fungi. researchgate.net These studies underscore the potential of the benzofuran scaffold in the development of new antifungal agents. researchgate.net

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound Class | Test Organism | Activity/Concentration | Reference |

| Benzofuran Derivatives | Candida albicans | Significant activity at 25µg/ml | cuestionesdefisioterapia.com |

| Benzofuran-thiazolo benzimidazole Derivatives | Various fungi | Potential antifungal activity | nih.gov |

| Benzofuran-triazole Hybrids | Pathogenic fungi | Moderate to satisfactory activity | nih.gov |

Evaluation of Antitubercular Activity

Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective drugs. Benzofuran derivatives have emerged as a promising class of compounds with potential antitubercular activity. researchgate.net In silico studies have been performed on benzofuran and naphthofuran derivatives to understand their interaction with protein targets in Mycobacterium tuberculosis. nih.gov Specifically, benzofuran-oxadiazole hybrids have been designed and synthesized, with some showing promising preliminary antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Furthermore, the synthesis of 5-nitrofuran based 1,2,3-triazoles has been explored, and these compounds have been evaluated for their antitubercular activity against the H37Rv strain. scilit.comnih.gov These findings highlight the potential of incorporating a benzofuran or a related furan (B31954) ring system into molecules designed to combat tuberculosis.

Proposed Molecular Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which 5-(1-benzofuran-7-yl)-1,3-oxazole derivatives exert their antimicrobial effects are yet to be elucidated. However, studies on related compounds offer potential modes of action. For some oxazole derivatives, inhibition of DNA gyrase has been proposed as a mechanism for their antibacterial activity. DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Another potential mechanism for antibacterial action is the inhibition of lipoteicholic acid (LTA) synthesis, which is vital for the growth and virulence of many Gram-positive bacteria. mdpi.com For antifungal activity, some benzofuran derivatives are thought to act as inhibitors of fungal N-myristoyltransferase, an enzyme essential for fungal viability. researchgate.net Proteomic analysis of bacteria treated with benzofuran-disulfide derivatives has also been used to reveal the antibacterial mechanism, suggesting a multi-faceted impact on bacterial cellular processes. acs.org

Anticancer Activity Spectrum

The structural motif of benzofuran is present in numerous compounds with demonstrated anticancer properties. nih.gov The combination of a benzofuran ring with an oxazole or a similar five-membered heterocycle has been a fruitful strategy in the design of novel anticancer agents. nih.govresearchgate.net

Inhibition of Protein Kinase Targets (e.g., VEGFR-2, EGFR, Src)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for anticancer drug development. rsc.orgnih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov Several benzoxazole (B165842) derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.govmedchemexpress.com In one study, a series of novel benzoxazole derivatives displayed significant VEGFR-2 inhibitory activity, with the most potent compound showing an IC50 value of 97.38 nM. nih.gov These compounds were also shown to induce apoptosis in cancer cell lines. nih.gov Another study reported new benzofuran hybrids as dual PI3K/VEGFR-2 inhibitors, with one compound inhibiting VEGFR-2 with an IC50 of 68 nM. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase that, when overexpressed or mutated, can drive tumor proliferation. nih.gov Benzofuran–indole hybrids have been identified as potent and selective EGFR inhibitors, showing efficacy against non-small-cell lung cancer (NSCLC) cell lines. nih.gov One such derivative, 8aa, exhibited an EGFR kinase inhibitory IC50 value of 0.44 µM. nih.gov Furthermore, nitrile derivatives containing a benzofuran scaffold have also shown strong inhibitory activities against EGFR, with IC50 values comparable to the reference drug gefitinib. nih.gov For instance, compounds 3 and 11 from this series displayed EGFR TK inhibitory activity with IC50 values of 0.93 and 0.81 µM, respectively. nih.gov Molecular modeling of 1,3,4-oxadiazole (B1194373) derivatives has also been explored to identify potential EGFR inhibitors. researchgate.net

Src Inhibition: While specific data on the inhibition of Src kinase by this compound derivatives is not available, research on related heterocyclic systems suggests this as a potential mechanism. For instance, 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles, where the heteroaryl group can be a furan, have been identified as inhibitors of Src kinase activity. nih.gov This indicates that furan-containing scaffolds can be tailored to target Src.

Table 3: Protein Kinase Inhibitory Activity of Selected Benzofuran and Benzoxazole Derivatives

| Compound Class | Target Kinase | IC50 Value | Reference |

| Benzoxazole Derivative (12l) | VEGFR-2 | 97.38 nM | nih.gov |

| Benzofuran Hybrid (Compound 8) | VEGFR-2 | 68 nM | nih.gov |

| Benzofuran-indole Hybrid (8aa) | EGFR | 0.44 µM | nih.gov |

| Benzofuran-nicotinonitrile (Compound 3) | EGFR | 0.93 µM | nih.gov |

| Benzofuran-nicotinonitrile (Compound 11) | EGFR | 0.81 µM | nih.gov |

Pathways of Apoptosis Induction and Cell Cycle Arrest

Research has demonstrated that certain benzoxazole derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, the benzoxazole derivative K313 has been shown to trigger apoptosis in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.govsemanticscholar.org This process is characterized by the activation of caspase-9 and caspase-3, as well as poly ADP-ribose polymerase (PARP). nih.gov Furthermore, K313 treatment leads to a significant reduction in the mitochondrial membrane potential, which is potentially initiated by the caspase-8-mediated cleavage of Bid. nih.gov This suggests the involvement of the mitochondrial signaling pathway in the apoptotic process. semanticscholar.org

In addition to apoptosis, these derivatives can also induce cell cycle arrest. K313, for example, causes a moderate arrest at the G0/G1 phase of the cell cycle in Nalm-6 and Daudi cells. nih.govsemanticscholar.org This is accompanied by a downregulation of the p-p70S6K protein, which is crucial for cell survival and progression through the cell cycle. nih.gov Similarly, another benzoxazole derivative, 12l, was found to arrest HepG2 cancer cells primarily at the Pre-G1 and G1 phases. semanticscholar.orgresearchgate.net

The pro-apoptotic effects of these compounds are further highlighted by their influence on key regulatory proteins. Compound 12l, for instance, significantly increased the levels of caspase-3 and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2 in HepG2 cells. semanticscholar.orgresearchgate.net The induction of apoptosis in human choriocarcinoma cells by benzofuran derivatives has also been linked to the generation of reactive oxygen species (ROS) and dysfunction of the mitochondria and endoplasmic reticulum. nih.gov

Modulation of Cell Proliferation and Viability in Cancer Cell Lines

Derivatives of this compound have shown significant potential in modulating the proliferation and viability of various cancer cell lines. The benzoxazole derivative K313, for instance, effectively reduces the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner, while showing no such effect on healthy peripheral blood mononuclear cells (PBMCs). nih.govsemanticscholar.org

Similarly, a range of novel benzoxazole derivatives have demonstrated potent growth inhibitory activities against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. semanticscholar.orgresearchgate.net For example, compound 12l exhibited IC50 values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells, respectively. semanticscholar.orgresearchgate.net The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly enhance anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which improve the binding affinity of the compound to its target. nih.gov

The antiproliferative effects of these compounds have been observed across a wide spectrum of cancer cell lines. For example, some benzofuran derivatives have shown cytotoxic activity against human chronic and acute leukemia cells (K562 and HL60), as well as human cervical cancer cells (HeLa). nih.gov Furthermore, benzofuran hydrazones have demonstrated growth inhibition in the micromolar to sub-micromolar range in erythroleukemia K562 and melanoma Colo-38 human cells. researchgate.net A series of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were screened against 60 cancer cell lines, with methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 showing a broad range of cytotoxic activity. researchgate.net

| Compound | Cell Line | IC50 (μM) | Reference |

| K313 | Nalm-6 | Dose-dependent reduction in viability | nih.govsemanticscholar.org |

| K313 | Daudi | Dose-dependent reduction in viability | nih.govsemanticscholar.org |

| 12l | HepG2 | 10.50 | semanticscholar.orgresearchgate.net |

| 12l | MCF-7 | 15.21 | semanticscholar.orgresearchgate.net |

| Halogenated derivative 1 | K562 | 5 | nih.gov |

| Halogenated derivative 1 | HL60 | 0.1 | nih.gov |

| Benzofuran hydrazones | K562 | Micromolar to sub-micromolar | researchgate.net |

| Benzofuran hydrazones | Colo-38 | Micromolar to sub-micromolar | researchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 | 60 cancer cell lines | Average GI50 of 5.37 | researchgate.net |

Other Antiproliferative Mechanisms (e.g., tubulin polymerization inhibition)

Beyond apoptosis induction and cell cycle arrest, derivatives of this compound employ other mechanisms to exert their antiproliferative effects. A significant mechanism is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein for cell division, and its disruption can lead to mitotic arrest and cell death.

Several studies have highlighted the potential of oxazole-containing compounds as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govresearchgate.net For example, a 3-chloro, 4-fluoro aryl hydrazono substituted oxazolone (B7731731) derivative was found to inhibit β-tubulin polymerization by 79.27%. researchgate.net This inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net

Furthermore, some benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. semanticscholar.org Compound 12l, for instance, demonstrated promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. semanticscholar.orgresearchgate.net Molecular docking studies have suggested that this compound interacts with key amino acids in a manner similar to the established inhibitor sorafenib. semanticscholar.org

Exploration of Other Biological Activities

Anti-inflammatory Mechanisms and Targets

In addition to their anticancer properties, derivatives of this compound exhibit notable anti-inflammatory activities. dntb.gov.ua The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. dntb.gov.uamdpi.comnih.gov

For example, the piperazine/benzofuran hybrid 5d has been shown to significantly inhibit the phosphorylation of IKKα/IKKβ, IκBα, P65, ERK, JNK, and P38 in the MAPK/NF-κB signaling pathway in a dose-dependent manner. dntb.gov.uamdpi.com This inhibition, in turn, leads to a downregulation in the secretion of pro-inflammatory mediators including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). dntb.gov.uamdpi.com The compound 5d also demonstrated in vivo anti-inflammatory activity by reducing the levels of IL-1β, TNF-α, and IL-6 in serum and tissues. dntb.gov.uamdpi.com

The anti-inflammatory potential of benzoxazole derivatives has also been recognized, with some 5-substituted benzoxazoles showing promising activity. researchgate.net The anti-inflammatory mechanism of these compounds is thought to be related to their ability to regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammatory processes. dntb.gov.ua

| Compound/Derivative | Target/Mechanism | Effect | Reference |

| Piperazine/benzofuran hybrid 5d | NF-κB and MAPK signaling pathways | Inhibition of phosphorylation of IKKα/IKKβ, IκBα, P65, ERK, JNK, and P38 | dntb.gov.uamdpi.com |

| Piperazine/benzofuran hybrid 5d | Pro-inflammatory mediators | Downregulation of NO, COX-2, TNF-α, IL-6 | dntb.gov.uamdpi.com |

| Piperazine/benzofuran hybrid 5d | In vivo inflammation | Reduction of IL-1β, TNF-α, and IL-6 in serum and tissues | dntb.gov.uamdpi.com |

| 5-substituted benzoxazoles | Inflammatory processes | Regulation of neutrophils, leukocytes, and lymphocytes | dntb.gov.uaresearchgate.net |

Enzyme Inhibition beyond Kinases (e.g., Carbonic Anhydrase)

The biological activity of this compound derivatives extends to the inhibition of enzymes other than kinases, with carbonic anhydrase (CA) being a notable target. nih.govhelsinki.fimdpi.com CAs are metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma. nih.govsemanticscholar.org

Several 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives have been designed and synthesized as inhibitors of various CA isoforms, including the glaucoma-related hCA II. helsinki.finih.govresearchgate.net These derivatives have shown significant inhibitory activity, with inhibition constants in the nanomolar range for CA I, CA II, and CA IX. nih.govmdpi.com The high affinity of some of these derivatives for the tumor-associated isozyme CA IX makes them interesting candidates for further investigation. nih.gov

The design of these inhibitors has also focused on improving their pharmacokinetic properties. For instance, hydrophilic derivatives have been developed to potentially increase their residence time in the intraocular space for the treatment of glaucoma. helsinki.finih.gov

Antioxidant Properties and Radical Scavenging Activities

Many benzofuran derivatives possess significant antioxidant and radical scavenging properties. researchgate.net These properties are crucial in combating oxidative stress, a state implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. scholarena.comnih.gov

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity assay. nih.gov The ability of benzofuran derivatives to scavenge free radicals is attributed to their capacity to donate a hydrogen atom or an electron. scholarena.com

The structure of the benzofuran derivative plays a key role in its antioxidant potential. For example, the presence and position of hydroxyl groups on the arylidene moiety of benzofuran hydrazones are critical for their antioxidant activity. researchgate.net Specifically, a 2-hydroxy-4-(diethylamino)benzylidene derivative has demonstrated high antioxidant activity. researchgate.net Theoretical studies have indicated that for some benzofuran-1,3-thiazolidin-4-one derivatives, the hydrogen atom transfer (HAT) mechanism is the preferred pathway for radical scavenging in the gas phase and non-polar solvents, while the single electron transfer followed by proton transfer (SPLET) mechanism is favored in polar environments. scholarena.com

The antioxidant properties of these compounds are often correlated with their other biological activities. For instance, the good antioxidant properties of certain benzofuran hydrazones have been linked to their high antiproliferative activity, suggesting a multifunctional role for these molecules in disease treatment. researchgate.net

Structure Activity Relationship Sar Analysis and Rational Design of 5 1 Benzofuran 7 Yl 1,3 Oxazole Analogs

Systematic Variation of Substituents on the Benzofuran (B130515) Moiety and their Biological Impact

The benzofuran nucleus is a common feature in many biologically active compounds, and substitutions on this ring system can dramatically alter their pharmacological properties. thepharmajournal.comnih.gov In the context of 5-(1-Benzofuran-7-yl)-1,3-oxazole analogs, modifying the benzofuran moiety is a key strategy for optimizing activity.

Studies on related benzofuran derivatives have shown that the introduction of various substituents can significantly impact their biological effects, such as anticancer and antimicrobial activities. nih.govrepec.org For instance, the position and nature of substituents are critical. Research has indicated that substitutions at the C-2, C-5, and C-6 positions of the benzofuran ring are frequently explored for their influence on cytotoxicity and antimicrobial action. nih.govrepec.org

Halogen atoms, such as chlorine, bromine, or fluorine, when introduced into the benzofuran ring, have been shown to increase anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can enhance the binding affinity of the compound to its biological target. nih.gov The position of the halogen is also a determining factor in its biological activity. nih.gov

Furthermore, the presence of hydroxyl (-OH) groups can be crucial. SAR studies have revealed that hydroxyl substituents at the C-3 and C-4 positions can lead to good antibacterial activities. repec.org Conversely, methylation of these hydroxyl groups tends to decrease antimicrobial abilities, likely due to a reduction in solubility. repec.org

Electron-withdrawing groups, particularly in the ortho position of the benzofuran ring, have been shown to increase the potency of some derivatives, while electron-donating groups may weaken the activity. repec.org

The following table summarizes the general impact of substituents on the benzofuran ring based on findings from related compounds.

| Position of Substitution | Type of Substituent | General Biological Impact | Reference |

| General | Halogens (Cl, Br, F) | Increased anticancer activity | nih.gov |

| C-3, C-4 | Hydroxyl (-OH) | Good antibacterial activity | repec.org |

| General | Methylation of -OH | Decreased antimicrobial activity | repec.org |

| Ortho position | Electron-withdrawing groups | Increased potency | repec.org |

| General | Electron-donating groups | Weakened activity | repec.org |

Elucidation of Positional Effects of Substitutions on the 1,3-Oxazole Ring

The 1,3-oxazole ring is another critical component of the this compound scaffold, and its substitution pattern plays a vital role in determining biological activity. thepharmajournal.comchemmethod.com The oxazole (B20620) ring has three potential sites for substitution: C2, C4, and C5.

In many oxazole-containing compounds, substitutions at the C2 and C5 positions are common. researchgate.netnih.govmdpi.com For instance, in a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines (a related azole), the substituents at the C2 and C5 positions were found to be critical in defining the pharmacological activity. mdpi.com Specifically, a quinolin-4-yl substituent at the C2 position and a 3-methyl-4-nitrophenyl group at the C5 position resulted in a compound with strong antibacterial activity and low cytotoxicity. mdpi.com

Research on 2,4-disubstituted oxazoles has also highlighted the importance of the substitution pattern. benthamdirect.comresearchgate.net In one study, it was observed that 2-alkyl and heteroaryl groups at the second position, along with chloro and bromo substitutions on an aryl ring at the fourth position, significantly influenced antibacterial activity. benthamdirect.com

The reactivity of the oxazole ring indicates that the ease of displacement of halogens follows the order C2 > C4 > C5, suggesting that the C2 position is most susceptible to nucleophilic substitution. thepharmajournal.com Conversely, electrophilic substitution is generally difficult unless the ring is activated by electron-releasing groups, with the reactivity order being C4 > C5 > C2. pharmaguideline.com

The table below outlines the general positional effects of substitutions on the oxazole ring based on studies of related oxazole derivatives.

| Position of Substitution | Type of Substituent | General Biological Impact | Reference |

| C2, C5 | Aryl/Heteroaryl groups | Critical for defining pharmacological activity | mdpi.com |

| C2 | Alkyl/Heteroaryl groups | Influences antibacterial activity | benthamdirect.com |

| C4 | Halogenated aryl groups | Influences antibacterial activity | benthamdirect.com |

| C2 | Phenyl ring with electron-donating groups | Decreased ring-opening reaction rate | thepharmajournal.com |

Steric and Electronic Influences on Pharmacological Efficacy

The pharmacological efficacy of this compound analogs is governed by a delicate interplay of steric and electronic factors. Steric properties relate to the size and shape of the substituents, while electronic properties pertain to how substituents influence the electron distribution within the molecule.

Steric Influences: The size of a substituent can dictate how well the molecule fits into the binding site of a biological target. Bulky groups can cause steric hindrance, preventing optimal binding and reducing activity. Conversely, in some cases, a larger group may be necessary to form favorable interactions within a spacious binding pocket. For example, in a study of disorazole C1 analogues, the influence of the absolute configuration of chiral centers, a key steric factor, was evaluated to understand its impact on cytotoxicity. nih.gov

Electronic Influences: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can profoundly affect the molecule's reactivity and its interactions with biological targets.

Electron-withdrawing groups (e.g., nitro, cyano, halogens) can increase the acidity of nearby protons and make aromatic rings more susceptible to nucleophilic attack. In some benzofuran derivatives, electron-withdrawing groups have been shown to enhance biological potency. repec.org

Electron-donating groups (e.g., methoxy, methyl, amino) can increase the electron density of the ring system, potentially making it more prone to electrophilic attack. In some instances, these groups have been found to weaken the biological activity of benzofuran compounds. repec.org

In the context of the 1,3-oxazole ring, the electronic properties of substituents also play a crucial role. For example, the presence of electron-donating groups on a phenyl ring at the C2 position of an oxazolone (B7731731) was found to decrease the rate of ring-opening reactions. thepharmajournal.com In another study on 1,3-oxazole sulfonamides, compounds with electron-withdrawing groups like cyano and trifluoromethyl were found to be inactive, while those with electron-donating groups showed mixed results. nih.gov

The following table provides a general summary of these influences.

| Factor | Influence | General Effect on Activity | Reference |

| Steric | Bulky substituents | Can decrease activity due to steric hindrance | General Principle |

| Specific stereochemistry | Can be critical for optimal binding and activity | nih.gov | |

| Electronic | Electron-withdrawing groups on benzofuran | Can increase potency | repec.org |

| Electron-donating groups on benzofuran | Can decrease activity | repec.org | |

| Electron-withdrawing groups on oxazole | Can lead to inactivity in some systems | nih.gov | |

| Electron-donating groups on oxazole | Can have varied effects on activity | nih.gov |

Development of Pharmacophore Models for Lead Optimization

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model for this compound analogs would serve as a blueprint for designing new, more potent compounds and for virtual screening of compound libraries to identify novel hits.

A pharmacophore model typically includes features such as:

Hydrogen Bond Acceptors (HBA): Atoms that can accept a hydrogen bond (e.g., the nitrogen and oxygen atoms in the oxazole ring).

Hydrogen Bond Donors (HBD): Atoms that can donate a hydrogen bond (e.g., a hydroxyl group on the benzofuran ring).

Aromatic Rings (AR): The benzofuran ring system itself would be a key aromatic feature.

Hydrophobic Features (HY): Non-polar regions of the molecule that can interact with hydrophobic pockets in the target protein.

For instance, in the development of new VEGFR-2 inhibitors based on a benzoxazole (B165842) scaffold, a pharmacophore model was generated to guide the design of new derivatives. researchgate.net Similarly, a pharmacophore model for FLT3 inhibitors was developed based on a benzo[d]oxazole-2-amine scaffold. researchgate.net These models help in understanding the key interaction points between the ligand and its target enzyme.

The development of a pharmacophore model for this compound analogs would involve the following steps:

Selection of a Training Set: A group of known active and inactive compounds with a similar scaffold would be chosen.

Feature Identification: The common chemical features present in the active compounds are identified.

Model Generation and Validation: A 3D model representing the spatial arrangement of these features is generated and then validated to ensure it can distinguish between active and inactive molecules.

Application in Lead Optimization: The validated model can then be used to predict the activity of new, untested compounds and to guide the modification of existing leads to enhance their potency and selectivity.

The table below illustrates a hypothetical pharmacophore model for this class of compounds based on general principles.

| Pharmacophore Feature | Potential Origin in this compound |

| Aromatic Ring | Benzofuran ring |

| Hydrogen Bond Acceptor | Nitrogen atom of the oxazole ring |

| Hydrogen Bond Acceptor | Oxygen atom of the oxazole ring |

| Hydrogen Bond Acceptor | Oxygen atom of the benzofuran ring |

| Hydrophobic Region | The overall fused ring structure |

By leveraging such models, medicinal chemists can more efficiently navigate the complex chemical space to discover and develop optimized analogs of this compound with improved therapeutic potential.

Advanced Computational Chemistry and Molecular Modeling Studies on 5 1 Benzofuran 7 Yl 1,3 Oxazole

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

The process involves preparing the 3D structures of both the ligand (e.g., 5-(1-Benzofuran-7-yl)-1,3-oxazole) and the target protein. Software such as AutoDock is then used to explore various possible binding poses of the ligand within the active site of the protein. researchgate.net The search is guided by a scoring function that estimates the binding energy for each pose. The results are analyzed based on the calculated binding energy and inhibition constant, with lower values suggesting a more favorable interaction. researchgate.net

For instance, in studies on related 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives, molecular docking was used to investigate their interaction with the Asp kinase protein of Mycobacterium tuberculosis. researchgate.net Similarly, docking simulations for benzofuran-oxadiazole molecules against the tyrosinase enzyme revealed that their inhibitory activity could be attributed to hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket. nih.gov The analysis of docking results can pinpoint key amino acid residues involved in the interaction. For example, a potent bromobenzofuran-oxadiazole-based inhibitor was found to form stable hydrogen bonds with His-208 and His-60 in the tyrosinase binding site. elsevierpure.com

These examples highlight how molecular docking could be applied to this compound to identify its potential biological targets and understand the structural basis of its activity.

Table 1: Illustrative Molecular Docking Results for Analogous Benzofuran-Oxadiazole Compounds (Note: This data is for related compounds, not this compound, and serves to illustrate the type of results obtained from docking studies.)

| Compound Series | Target Protein | Best Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Bromobenzofuran-oxadiazoles | M. tuberculosis Asp Kinase | -8.0 to -9.5 | Not specified |

| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Pks13 | -14.11 to -14.82 | Not specified |

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the docked pose and the conformational flexibility of both the ligand and the protein.

In a typical MD simulation, the ligand-protein complex identified through docking is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the trajectory of the system over a set period, which can range from nanoseconds to microseconds. For example, a 250 ns simulation was used to confirm the stability of benzofuran-oxadiazole molecules within the active site of the Mtb Pks13 enzyme.

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) is calculated to assess the stability of the protein and the ligand's binding pose. A stable RMSD suggests that the complex has reached equilibrium and the binding is maintained. The root-mean-square fluctuation (RMSF) can be analyzed to identify flexible regions of the protein. Furthermore, MD simulations can be used to understand the interaction of the compound with its immediate environment, such as water molecules. nih.gov

A key application of MD simulations is the calculation of binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). This provides a more accurate estimation of binding affinity than docking scores alone. This technique was used to confirm the strong binding of lead benzofuran-oxadiazole derivatives to the Pks13 enzyme. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity, which are crucial for predicting its behavior in biological systems.

For benzofuran (B130515) derivatives, DFT calculations using methods like B3LYP with a 6-31++G(d,p) basis set have been employed to study various properties. nih.gov These calculations can determine the optimized molecular geometry, vibrational frequencies (which can be compared with experimental FT-IR and FT-Raman spectra), and electronic characteristics. nih.govmdpi.com

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. Another useful output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack. This information is invaluable for understanding potential non-covalent interactions with a protein receptor. researchgate.net

Table 2: Example of DFT-Calculated Properties for an Analogous Benzofuran Derivative (Note: This data is for a related compound, 5-(5-methyl-benzofuran-3-ylmethyl)-3H- nih.govresearchgate.netresearchgate.netoxadiazole-2-thione, and serves as an example.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., Wiener index), or quantum chemical (e.g., HOMO/LUMO energies). researchgate.net Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the observed activity. researchgate.net

The predictive power of the QSAR model is rigorously validated using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (q² or R²cv). nih.govmdpi.com For example, a 2D-QSAR study on benzofuran-based vasodilators yielded a statistically significant model with an R² of 0.816, indicating a strong correlation. nih.govmdpi.com Similarly, QSAR models for oxadiazole derivatives have been developed to predict their anti-tubercular activity, achieving high predictive accuracy with R² values up to 0.979. manipal.edu

For this compound, a QSAR study would involve synthesizing and testing a series of related analogues to build a dataset. The resulting model could then predict which structural modifications on the benzofuran or oxazole (B20620) rings are most likely to enhance a desired biological activity.

In Silico Screening for Target Identification and Off-Target Effects

In silico screening, or virtual screening, is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with the initial phases of drug discovery.

The process can begin with a vast virtual library, which could contain millions of compounds. These compounds are first filtered based on drug-likeness criteria, such as Lipinski's rule of five, to eliminate molecules with poor pharmacokinetic properties. The remaining compounds are then "docked" into the binding site of a target protein in a high-throughput manner.

A prime example is the virtual screening of benzofuran-1,3,4-oxadiazole scaffolds to discover inhibitors of the Mycobacterium tuberculosis Pks13 enzyme. nih.gov In this study, a library of compounds was screened, leading to the identification of several derivatives with excellent binding energies, comparable or even superior to a known standard inhibitor. nih.gov Another study designed a library of 1840 benzofuran-1,2,3-triazole hybrids to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for lung cancer treatment. nih.gov

In addition to identifying potential targets, in silico screening can also be used to predict potential off-target effects by screening lead candidates against a panel of other known proteins, particularly those associated with toxicity. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are an integral part of modern in silico screening to ensure that promising candidates have favorable pharmacokinetic profiles. nih.gov

Concluding Remarks and Future Research Trajectories for 5 1 Benzofuran 7 Yl 1,3 Oxazole

Challenges and Opportunities in Synthetic Development

The synthesis of 5-(1-Benzofuran-7-yl)-1,3-oxazole and its derivatives presents both challenges and opportunities for organic chemists.

Challenges:

Regiocontrol: Achieving the desired 7-substituted benzofuran (B130515) and its subsequent linkage to the 5-position of the oxazole (B20620) ring can be challenging, often requiring specific starting materials and careful control of reaction conditions. organic-chemistry.org

Availability of Starting Materials: The availability and cost of appropriately substituted 7-hydroxybenzofurans or related precursors can be a limiting factor.

Opportunities:

One-Pot Reactions: The development of one-pot or tandem reactions that combine several synthetic steps would significantly improve the efficiency of synthesizing this scaffold. dtu.dk

Novel Catalytic Methods: The exploration of new catalytic systems, such as those based on palladium, copper, or ruthenium, could lead to more efficient and selective methods for forming the key carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.org

Flow Chemistry: The use of flow chemistry could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Emerging Biological Targets and Therapeutic Paradigms

The benzofuran and oxazole nuclei are present in numerous biologically active compounds, suggesting a wide range of potential therapeutic applications for this compound. ncsu.edunih.govnih.gov

Emerging Targets:

Anticancer: Benzofuran and oxazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. mdpi.comnih.gov Further investigation into the specific targets of this compound is warranted.

Antimicrobial: The scaffold has potential as an antimicrobial agent, with related compounds showing activity against a range of bacteria and fungi. ncsu.edunih.govnajah.edu This is particularly relevant in the face of growing antimicrobial resistance.

Anti-inflammatory: Benzofuran derivatives have demonstrated anti-inflammatory properties, suggesting that this compound could be a candidate for treating inflammatory conditions like osteoarthritis. nih.gov

Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes implicated in disease, such as polyketide synthase 13 in Mycobacterium tuberculosis. nih.govmdpi.com

Therapeutic Paradigms:

Fragment-Based Drug Discovery: The benzofuran-oxazole core can serve as a starting point for fragment-based drug discovery, where small molecular fragments are screened and then optimized to create potent and selective inhibitors.

Polypharmacology: Designing compounds that modulate multiple targets simultaneously is an emerging paradigm. The diverse biological activities associated with the benzofuran and oxazole motifs suggest that this scaffold could be explored for polypharmacological applications.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and can be powerfully applied to the development of this compound and its analogs. nih.govnih.gov

Applications of AI and ML:

Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target, thus accelerating the initial stages of drug discovery. nih.gov

De Novo Design: Generative AI models can design novel molecules with desired properties, such as high potency, low toxicity, and good pharmacokinetic profiles. labmanager.com

Predictive Modeling: ML models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the likelihood of late-stage failures in clinical trials. mdpi.comresearchgate.net

Synthesis Planning: Retrosynthesis AI tools can help chemists devise the most efficient synthetic routes for producing target molecules. labmanager.com

Potential Applications in Chemical Biology and Materials Science

Beyond its therapeutic potential, the this compound scaffold has potential applications in other scientific disciplines.

Chemical Biology:

Fluorescent Probes: The conjugated system of the benzofuran and oxazole rings may impart fluorescent properties, making derivatives of this compound useful as probes for imaging biological processes.

Chemical Tools: The scaffold can be functionalized to create chemical tools for studying specific biological pathways or identifying new protein targets.

Materials Science:

Organic Electronics: The electronic properties of the benzofuran-oxazole system suggest potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

Wood Preservation: Benzofuran-oxadiazole hybrids have shown activity against wood-degrading fungi, indicating a potential application for related compounds in the development of new, less toxic wood preservatives. ncsu.eduresearchgate.net

Q & A

Q. What are the standard synthetic methodologies for preparing 5-(1-benzofuran-7-yl)-1,3-oxazole derivatives?

The synthesis of 1,3-oxazole derivatives typically employs van Leusen’s reaction, which involves aromatic aldehydes reacting with tosylmethyl isocyanide (TosMIC) and a base (e.g., K₂CO₃) in methanol under reflux (70°C for 3 hours). This method yields oxazoles with substituents at the 5-position, as demonstrated in the preparation of 5-(thiophen-3-yl)oxazole and related analogs . For this compound, a similar approach could be adapted using 7-benzofuran carbaldehyde as the starting aldehyde. Post-synthesis purification often involves extraction with methyl tert-butyl ether, followed by washing and drying steps .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, oxazole protons typically resonate at δ 7.5–8.5 ppm, while benzofuran protons appear as distinct doublets .

- IR Spectroscopy : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and C-O-C vibrations at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular formulas. For example, derivatives like 5-(4-bromophenyl)-1,3-oxazole show [M+H]⁺ peaks matching calculated masses .

Q. How are in vitro biological activities of 1,3-oxazole derivatives evaluated?

Standard assays include:

- Cytotoxicity Screening : Using MTT or SRB assays against cancer cell lines (e.g., triple-negative breast cancer cells). Compounds like 5-(4-bromophenyl)-1,3-oxazole derivatives show IC₅₀ values in the low micromolar range .

- Enzyme Inhibition Studies : AutoDock-based molecular docking to assess binding to targets like PLK-1 or aromatase enzymes. For example, oxazole derivatives exhibit binding energies ≤−8.0 kcal/mol, indicating strong interactions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and molecular electrostatic potential (MESP) calculations are used to predict binding modes and optimize substituent effects. For instance, electron-withdrawing groups on the benzofuran ring enhance interactions with hydrophobic pockets in targets like tubulin or STAT3 . Density functional theory (DFT) can further elucidate charge distribution, guiding the placement of halogen or methyl groups to improve binding affinity .

Q. What strategies address contradictory data in biological activity profiles of 1,3-oxazole derivatives?

Case studies highlight:

- Metabolic Stability : Compounds with labile acetyl groups (e.g., 1-acetylpiperidine in derivative 6r) may show reduced activity due to rapid hydrolysis in vitro. Replacing acetyl with stable sulfonamide groups improves half-life .

- Off-Target Effects : Use of kinome-wide profiling (e.g., Eurofins KinaseProfiler) identifies unintended kinase inhibition. For example, 5-phenyloxazole derivatives exhibit off-target activity against EGFR, necessitating structural refinement .

Q. How do substituents on the benzofuran ring influence the anticancer activity of 1,3-oxazole derivatives?

A structure-activity relationship (SAR) study reveals:

| Substituent | Position | Activity (IC₅₀, μM) | Target |

|---|---|---|---|

| -Br | 7 | 2.1 ± 0.3 | PLK-1 |

| -OCH₃ | 5 | 4.8 ± 0.6 | Tubulin |

| -NO₂ | 4 | >10 | – |

Electron-withdrawing groups (e.g., -Br) at the 7-position enhance PLK-1 inhibition, while bulky groups (e.g., -OCH₃) reduce solubility and efficacy .

Q. What are the challenges in optimizing 1,3-oxazole derivatives for in vivo studies?

Key issues include:

- Poor Bioavailability : Low logP values (<3) limit membrane permeability. Prodrug strategies (e.g., phosphate esters) improve absorption .

- Toxicity : Metabolites of 5-(halophenyl)oxazoles can generate reactive intermediates. Ames testing and hepatic microsome assays are critical for safety profiling .

Methodological Considerations

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 3 hours) and improves yields by 15–20% .

- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART) resolves dihedral angles between oxazole and benzofuran rings, aiding conformational analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.